
Chloro-(3-chloro-2-phenylpropyl)-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-3(or 4)-(chloromethyl)- is a specialized organosilicon compound. It is characterized by the presence of a benzene ring substituted with a chlorodimethylsilyl group and a chloromethyl group. This compound is notable for its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-3(or 4)-(chloromethyl)- typically involves the reaction of benzene derivatives with chlorodimethylsilane and chloromethyl reagents. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions with moisture or oxygen. Common solvents used include dichloromethane and toluene, and the reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis. The final product is often purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-3(or 4)-(chloromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The chlorodimethylsilyl group is sensitive to moisture and can hydrolyze to form silanols.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of benzene derivatives, while oxidation can produce silanols and other oxidized products .
Applications De Recherche Scientifique
Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-3(or 4)-(chloromethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-3(or 4)-(chloromethyl)- exerts its effects involves the interaction of its functional groups with various molecular targets. The chloromethyl group can form covalent bonds with nucleophiles, while the chlorodimethylsilyl group can participate in silicon-based chemistry. These interactions can lead to the formation of new compounds and materials with unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-4-(chloromethyl)-: Similar structure but with different substitution pattern.
1,2-Bis(chlorodimethylsilyl)ethane: Contains two chlorodimethylsilyl groups but lacks the benzene ring.
Chlorodimethylphenethylsilane: Similar silicon-containing compound with different substituents.
Uniqueness
Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-3(or 4)-(chloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C11H16Cl2Si |
|---|---|
Poids moléculaire |
247.23 g/mol |
Nom IUPAC |
chloro-(3-chloro-2-phenylpropyl)-dimethylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(2,13)9-11(8-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Clé InChI |
OJDWBRKLYKKDSC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC(CCl)C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


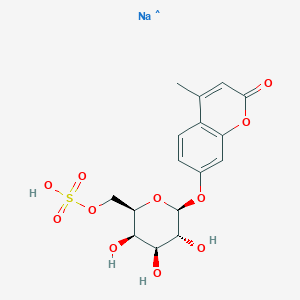

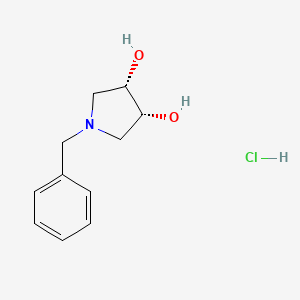
![Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)
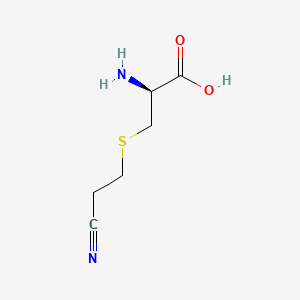
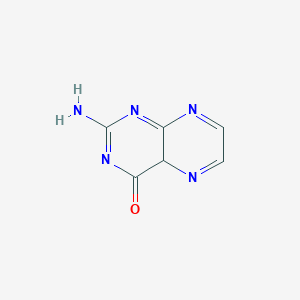
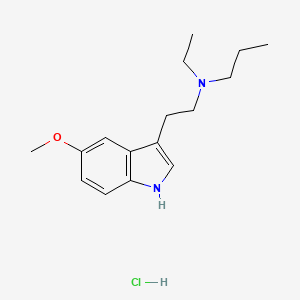
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)
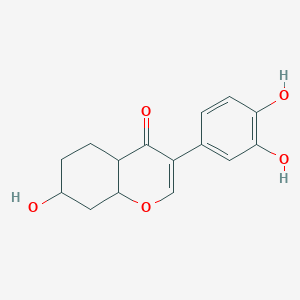
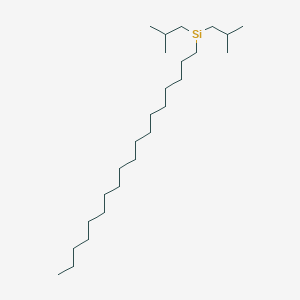



![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid](/img/structure/B12353878.png)
